N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .
Mode of Action
The compound interacts with its target, QcrB, by inhibiting its function. This inhibition disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, thereby affecting the oxygen-dependent respiration process .
Biochemical Pathways
The inhibition of QcrB affects the electron transport chain, specifically the bc1-aa3-type cytochrome c oxidase complex. This complex is a key component in the final stage of the electron transport chain, where it plays a crucial role in the generation of ATP. By inhibiting this complex, the compound disrupts ATP production, leading to energy depletion in the cell .
Result of Action
The inhibition of the bc1-aa3-type cytochrome c oxidase complex by N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide leads to a disruption in ATP production. This energy depletion can lead to cell death, providing a potential mechanism for its antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Sulfonamide Core: This step involves the sulfonation of biphenyl to introduce the sulfonamide group.
Introduction of the Thiophene Group: The thiophene group is then attached to the sulfonamide core through a coupling reaction, such as Suzuki–Miyaura coupling.
Attachment of the Morpholine Ring: Finally, the morpholine ring is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholino-2-(thiophen-2-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide
Uniqueness
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c25-29(26,21-8-6-19(7-9-21)18-4-2-1-3-5-18)23-16-22(20-10-15-28-17-20)24-11-13-27-14-12-24/h1-10,15,17,22-23H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNUHDINJRQVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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